molecular formula C7H6N4O6 B11959586 2,4,6-Trinitro-m-toluidine CAS No. 22603-58-3

2,4,6-Trinitro-m-toluidine

Cat. No.: B11959586
CAS No.: 22603-58-3
M. Wt: 242.15 g/mol
InChI Key: RSUBARQODWIKOQ-UHFFFAOYSA-N
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Description

2,4,6-Trinitro-m-toluidine is a chemical compound with the molecular formula C7H6N4O6 and a molecular weight of 242.149 g/mol . It is a nitroaromatic compound, characterized by the presence of three nitro groups (-NO2) attached to a toluene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trinitro-m-toluidine can be synthesized through the nitration of m-toluidine. The process involves the reaction of m-toluidine with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2, 4, and 6 positions on the toluene ring .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The nitration mixture is carefully controlled, and the reaction is typically conducted in a continuous flow reactor to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trinitro-m-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Trinitro-m-toluidine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-m-toluidine involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to oxidative stress and other biochemical effects .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trinitro-m-toluidine is unique due to the presence of both nitro groups and an amino group on the toluene ring.

Properties

CAS No.

22603-58-3

Molecular Formula

C7H6N4O6

Molecular Weight

242.15 g/mol

IUPAC Name

3-methyl-2,4,6-trinitroaniline

InChI

InChI=1S/C7H6N4O6/c1-3-4(9(12)13)2-5(10(14)15)6(8)7(3)11(16)17/h2H,8H2,1H3

InChI Key

RSUBARQODWIKOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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